molecular formula C10H17N3 B13071846 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine

1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13071846
M. Wt: 179.26 g/mol
InChI Key: RSYRTODUFPREMR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a cyclopentyl group at the N1 position, methyl groups at the 3- and 5-positions, and an amine moiety at the 4-position of the pyrazole ring. Pyrazoles are heterocyclic compounds widely studied for their applications in medicinal chemistry, materials science, and coordination chemistry due to their tunable electronic and steric profiles . The cyclopentyl substituent likely enhances lipophilicity compared to smaller alkyl groups, while the 3,5-dimethyl configuration may influence steric hindrance and molecular packing .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-cyclopentyl-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6,11H2,1-2H3

InChI Key

RSYRTODUFPREMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)C)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Cyclopentyl Hydrazine

  • Cyclopentanone reacts with hydrazine hydrate under controlled conditions to yield cyclopentyl hydrazine.
  • This intermediate is crucial for subsequent pyrazole ring formation.

Step 2: Pyrazole Ring Formation via Condensation

  • Cyclopentyl hydrazine condenses with acetylacetone (or equivalent β-diketones) to form 1-cyclopentyl-3,5-dimethyl-1H-pyrazole.
  • Reaction conditions typically involve reflux in ethanol or other suitable solvents with acid catalysis to promote cyclization.

Step 3: Amination at the 4-Position

  • The 4-position amine is introduced by reduction of a nitro or halogenated precursor or by direct amination.
  • A representative method involves nitration of the pyrazole ring followed by catalytic hydrogenation using Pd/C under hydrogen atmosphere to yield the 4-amine derivative.
  • Alternatively, diazotization and Sandmeyer reactions can be employed to substitute halogens with amino groups, as exemplified in related pyrazole intermediates.

Example from Patent Literature (Adapted for this compound):

Step Reaction Description Conditions Yield/Notes
1 Methyl cyclopentylcarboxylate + strong base → 3-oxo-3-cyclopentylpropionitrile 60-85 °C, 10-25 h Yellow oily intermediate
2 Reduction with chiral borane reagent (R-CBS) → (S)-3-cyclopentyl-3-hydroxypropionitrile Room temp, chiral control Chiral intermediate
3 Mitsunobu reaction with 4-nitropyrazole → (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile 0-5 °C to RT, THF solvent 88.7% yield, 99.3% ee
4 Catalytic hydrogenation (Pd/C, H2) → (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile 25-60 °C, 4-20 h Light yellow solid
5 Diazotization and Sandmeyer reaction → halogenated pyrazole intermediate 0-5 °C to 60-65 °C Light yellow solid

This sequence illustrates the complexity and precision required in pyrazole amine synthesis.

Alternative Synthetic Routes and Optimization

  • One-pot, multi-component reactions have been explored for related pyrazole derivatives, involving hydrazino compounds reacting with acetylacetone and aldehydes under acidic catalysis.
  • Use of organic bases such as triethylamine facilitates ring closure and amination steps, improving yields and reaction times.
  • Continuous flow systems and automated reactors are increasingly used in industrial settings to enhance reproducibility and scalability.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Advantages Limitations
Cyclopentyl hydrazine formation + condensation Cyclopentanone, hydrazine hydrate, acetylacetone Condensation, cyclization Reflux in ethanol, acid catalysis Straightforward, scalable Requires careful control of reaction conditions
Nitration + catalytic reduction Nitro-pyrazole intermediate, Pd/C, H2 Nitration, hydrogenation Room temp to 60 °C, inert atmosphere High selectivity, good yield Multi-step, requires catalyst handling
Diazotization + Sandmeyer reaction Amino-pyrazole intermediate, NaNO2, CuBr Diazotization, substitution 0-65 °C, aqueous acidic media Enables halogen substitution Sensitive to temperature, requires precise control
One-pot multi-component synthesis Hydrazino-triazole, acetylacetone, aldehydes, bases Multi-component condensation Reflux, organic base catalysis Efficient, fewer isolation steps May not be directly applicable to all pyrazole derivatives

Research Findings and Considerations

  • The stereochemistry of intermediates can be controlled using chiral reagents such as R-CBS borane, which is critical for pharmaceutical applications requiring enantiomeric purity.
  • Catalytic hydrogenation using Pd/C under hydrogen atmosphere is a preferred method for reducing nitro groups to amines on the pyrazole ring due to its mild conditions and high efficiency.
  • Reaction temperature and pH control during diazotization and Sandmeyer reactions are essential to avoid side reactions and ensure high yield of halogenated intermediates.
  • Continuous flow reactors allow for better heat and mass transfer, improving reaction control and scalability in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to modulation of cellular signaling pathways .

Comparison with Similar Compounds

Cyclohexyl-Substituted Analog

  • Compound : 1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine
  • Molecular Formula : C₁₁H₁₉N₃
  • Molecular Weight : 193.29 g/mol
  • Commercial availability (CAS: 63204-03-5) suggests utility as a synthetic intermediate . Used in coordination chemistry for constructing metal-organic frameworks (MOFs), where steric effects stabilize active sites .

Arylalkyl-Substituted Derivatives

  • Compound : 1-[2-(4-Fluorophenyl)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine (6a)
  • Molecular Formula : C₁₃H₁₆FN₃
  • Molecular Weight : 233.29 g/mol
  • Key Features :
    • The 4-fluorophenethyl group enhances electronic interactions (e.g., hydrogen bonding or π-stacking) relevant to biological activity.
    • Demonstrated as a potent GLUT1 inhibitor (IC₅₀ = 0.5 μM), highlighting the impact of aromatic substituents on target selectivity .

Aromatic and Heteroaromatic Derivatives

  • Compound : 1-([1,1′-Biphenyl]-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • Molecular Formula : C₁₈H₁₉N₃O
  • Molecular Weight : 293.36 g/mol
  • Compound : 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine
  • Molecular Formula : C₁₇H₁₇N₃
  • Molecular Weight : 263.34 g/mol

Table 1: Comparative Analysis of Pyrazol-4-amine Derivatives

Compound Name N1 Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine Cyclopentyl 193.29 (estimated) Hypothesized use in MOFs/catalysis
1-Cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine Cyclohexyl 193.29 MOF synthesis; commercial availability
1-[2-(4-Fluorophenyl)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine 4-Fluorophenethyl 233.29 GLUT1 inhibition (IC₅₀ = 0.5 μM)
1-([1,1′-Biphenyl]-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine Biphenyloxymethyl 293.36 Structural rigidity for materials
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine 1-Naphthylmethyl 263.34 Enhanced hydrophobicity; fluorescence applications

Biological Activity

1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopentyl group and two methyl groups at the 3 and 5 positions of the pyrazole ring. Its molecular formula is C10_{10}H14_{14}N4_{4}, with a molecular weight of approximately 194.24 g/mol. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has shown effectiveness against both gram-positive and gram-negative bacteria as well as certain fungal strains. This broad-spectrum antimicrobial activity suggests its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been explored for its anti-inflammatory effects. It may inhibit specific enzymes or receptors involved in inflammatory pathways, which could make it useful in managing conditions characterized by excessive inflammation.

Kinase Inhibition

One of the notable mechanisms of action for this compound involves its role as a kinase inhibitor. It has been studied for its ability to inhibit various kinases involved in critical signaling pathways. For instance, it may interact with G-protein coupled receptors (GPCRs), modulating cellular signaling that affects cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Kinase Selectivity : A study evaluated a series of pyrazole-based kinase inhibitors, revealing that compounds structurally related to this compound exhibited selectivity towards the Akt family of kinases. The IC50_{50} values for these inhibitors ranged from 30 nM to 75 nM, indicating potent activity against cancer cell lines .
  • Antiproliferative Activity : The compound showed antiproliferative effects on various cancer cell lines, including HCT116 and OVCAR-8, with IC50_{50} values indicating effective inhibition of cell growth at micromolar concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
3,5-Dimethyl-1H-pyrazol-4-amine Lacks cyclopentyl groupDifferent reactivity due to absence of lipophilicity
1-Cyclopentyl-3,5-dimethylpyrazole Similar structure without amino groupAffects biological activity significantly
1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-carboxylic acid Contains carboxylic acid instead of amino groupDifferent applications due to functional group variation

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